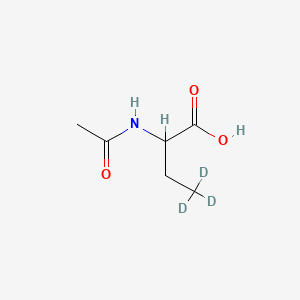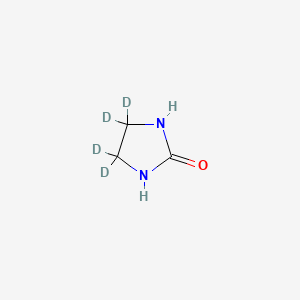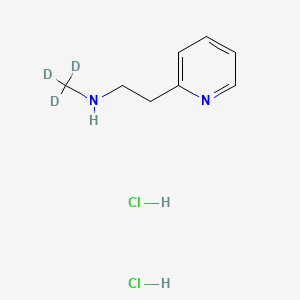
2-(Diethylamino)acetonitrile-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)acetonitrile-d10 is a deuterated derivative of 2-(Diethylamino)acetonitrile. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C6H2D10N2, and it has a molecular weight of 122.23 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-(Diethylamino)acetonitrile-d10 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)acetonitrile-d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitrile oxide, while reduction could produce an amine.
Scientific Research Applications
2-(Diethylamino)acetonitrile-d10 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in proteomics research to study protein structures and functions.
Medicine: It may be used in the development of pharmaceuticals and in drug metabolism studies.
Industry: It is used in the production of fine chemicals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)acetonitrile-d10 involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways would depend on the context of its use, such as in proteomics research or drug development. The deuterium atoms in the compound can provide insights into reaction mechanisms and metabolic pathways by acting as tracers.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)acetonitrile: The non-deuterated version of the compound, with a molecular formula of C6H12N2 and a molecular weight of 112.17.
Other Deuterated Aminoacetonitriles: Compounds with similar structures but different deuteration patterns.
Uniqueness
2-(Diethylamino)acetonitrile-d10 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and as a tracer in metabolic studies. The presence of deuterium atoms can provide more detailed information about molecular interactions and reaction mechanisms compared to non-deuterated compounds.
Properties
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZSMIBSMMLPI-MWUKXHIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC#N)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)




![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
